cis-17-Hexacosenoic acid (CAS 66274-43-9), commonly known as ximenic acid or 26:1n-9, is a 26-carbon very long-chain monounsaturated fatty acid (VLCFA)[1]. In industrial and scientific procurement, it serves as a critical analytical standard for high-resolution lipidomics, a reference material for validating metabolic engineering yields, and a specialized structural lipid for advanced liposomal formulations[1]. Its precise 26-carbon chain length and cis-17 double bond confer distinct biophysical properties, including a specific melting transition of 50.5–50.9 °C, which dictates its utility in membrane biophysics, phase-transition tuning, and specialized biochemical assays [1].
Generic substitution of cis-17-Hexacosenoic acid with closely related VLCFAs fundamentally compromises both analytical resolution and formulation stability. Replacing it with the shorter nervonic acid (24:1n-9) alters thermal behavior, as nervonic acid melts at ~39.0–41.0 °C, compared to the ~50.5 °C melting point of 26:1n-9[1]. This ~10 °C difference radically shifts the phase-transition dynamics and viscosity in synthetic lipid membranes. Conversely, substituting it with its saturated analog, hexacosanoic acid (cerotic acid, 26:0), introduces extreme rigidity (melting point ~88 °C) that disrupts membrane fluidity and processability [1]. In clinical lipidomics, substituting 26:1n-9 with 26:0 or 24:1n-9 fails to accurately quantify the specific elongase-driven monounsaturated VLCFA accumulation pathways critical for diagnosing peroxisomal and neurodegenerative disorders[2].
The physical state and processability of VLCFAs are strictly governed by chain length and unsaturation. cis-17-Hexacosenoic acid exhibits a melting point of 50.5–50.9 °C. In contrast, the 24-carbon nervonic acid (24:1n-9) melts at ~39.0 °C, while the fully saturated 26-carbon hexacosanoic acid (26:0) melts at ~88.0 °C [1]. This positions 26:1n-9 as a unique structural lipid that remains solid at room temperature but offers a significantly lower, more processable melt-transition window than its saturated counterpart.
| Evidence Dimension | Melting Point / Phase Transition |
| Target Compound Data | 50.5–50.9 °C |
| Comparator Or Baseline | Nervonic acid (24:1n-9) at ~39.0 °C; Hexacosanoic acid (26:0) at ~88.0 °C |
| Quantified Difference | ~11.5 °C higher than 24:1n-9; ~37 °C lower than 26:0 |
| Conditions | Standard atmospheric pressure, pure compound phase transition |
Enables formulators of lipid nanoparticles (LNPs) and cosmetics to achieve a solid state at room temperature while maintaining a lower, more processable melt-transition window than fully saturated C26 lipids.
In the lipidomic profiling of neurodegenerative states, distinguishing between saturated and monounsaturated VLCFA accumulation is critical. Studies mapping altered sphingolipid metabolism in Alzheimer's disease demonstrate a specific elevation in 26:1n-9 within brain ceramides, driven by stearoyl-CoA desaturase (SCD) and elongase activity [1]. Utilizing 26:1n-9 as an internal standard allows mass spectrometry workflows to cleanly separate this monounsaturated accumulation from the purely saturated 26:0 accumulation typically seen in peroxisomal beta-oxidation defects like Adrenoleukodystrophy (ALD).
| Evidence Dimension | LC-MS/MS Biomarker Resolution |
| Target Compound Data | Quantifies specific 26:1n-9 accumulation in sphingomyelins |
| Comparator Or Baseline | Hexacosanoic acid (26:0) and Nervonic acid (24:1n-9) |
| Quantified Difference | Distinguishes SCD/elongase-driven monounsaturated accumulation (26:1n-9) from purely saturated (26:0) peroxisomal defects |
| Conditions | Reversed-phase LC-MS/MS of human brain tissue extracts |
Essential as an internal standard to accurately map altered sphingolipid metabolism in Alzheimer's disease and Adrenoleukodystrophy (ALD) where 26:1n-9 specifically accumulates.
When engineering oleaginous yeasts or transgenic crops to produce VLCFAs, validating the chain-length specificity of heterologously expressed 3-ketoacyl-CoA synthases (KCS) is a primary workflow bottleneck. While many KCS enzymes halt elongation at 24 carbons (yielding nervonic acid), specific enzymes like KCS11 successfully bypass this limit to synthesize 26:1n-9 [1]. Procuring 26:1n-9 as an analytical standard provides the exact GC-MS/LC-MS reference required to quantify this >C24 elongation yield, which cannot be inferred from 24:1n-9 baselines.
| Evidence Dimension | Elongation Product Yield |
| Target Compound Data | Confirms 26:1n-9 synthesis |
| Comparator Or Baseline | Nervonic acid (24:1n-9) accumulation |
| Quantified Difference | Detects specific >C24 activity of heterologous KCS enzymes that bypass the 24-carbon elongation limit |
| Conditions | GC-MS or LC-MS profiling of engineered oleaginous yeast or transgenic seed oils |
Provides bioengineers with the exact reference standard needed to prove that their engineered elongase enzymes can synthesize ultra-long >C24 monounsaturated fatty acids.
Procured as an exact analytical standard for LC-MS/MS workflows to quantify 26:1n-9 in sphingomyelins and ceramides, distinguishing specific desaturase/elongase activity in Alzheimer's disease and peroxisomal disorders from generic saturated VLCFA accumulation[1].
Used as a reference material to validate the chain-length specificity and yield of heterologously expressed KCS/FAE elongases in industrial microbes or transgenic oilseed crops targeting >C24 VLCFA production [2].
Selected for synthetic lipid formulations requiring a precise ~50.5 °C melting transition to balance membrane stability and fluidity, outperforming the overly rigid 26:0 or the lower-melting 24:1n-9 in specialized delivery systems.